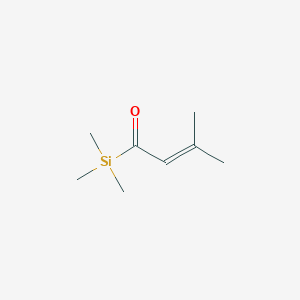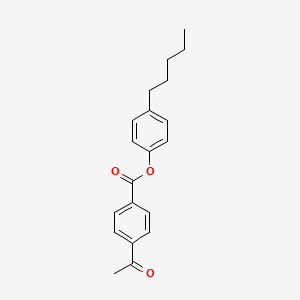![molecular formula C22H28N2O B14461588 1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one CAS No. 73060-43-2](/img/structure/B14461588.png)
1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one is an organic compound characterized by the presence of a diazenyl group (N=N) linking two aromatic rings, one of which is substituted with a butyl group and the other with a hexanone chain. This compound is part of the azo compounds family, known for their vivid colors and applications in dyeing and pigmentation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-butylaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hexanone to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products:
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Yields amines.
Substitution: Results in various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes and pigments due to its vivid color.
Wirkmechanismus
The mechanism of action of 1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one involves its interaction with molecular targets through its diazenyl group. The compound can undergo redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 4-[(E)-(4-Butylphenyl)diazenyl]phenol
- 4-[(E)-(4-Butylphenyl)diazenyl]benzoic acid
- 4-[(E)-(4-Butylphenyl)diazenyl]aniline
Uniqueness: 1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hexanone chain differentiates it from other similar azo compounds, influencing its reactivity and applications.
Eigenschaften
CAS-Nummer |
73060-43-2 |
|---|---|
Molekularformel |
C22H28N2O |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
1-[4-[(4-butylphenyl)diazenyl]phenyl]hexan-1-one |
InChI |
InChI=1S/C22H28N2O/c1-3-5-7-9-22(25)19-12-16-21(17-13-19)24-23-20-14-10-18(11-15-20)8-6-4-2/h10-17H,3-9H2,1-2H3 |
InChI-Schlüssel |
SNIQQFDCMDLVFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)


![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)

![1,3-Diazabicyclo[1.1.1]pentane](/img/structure/B14461564.png)





